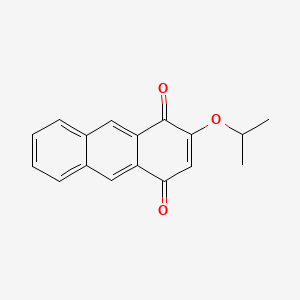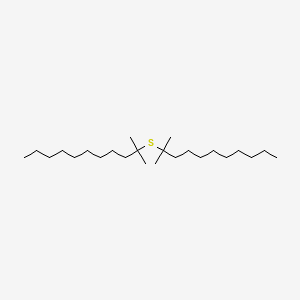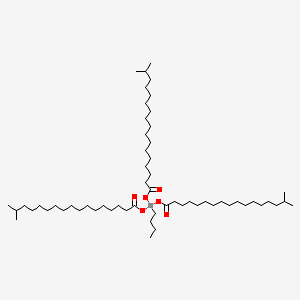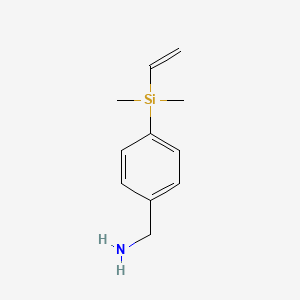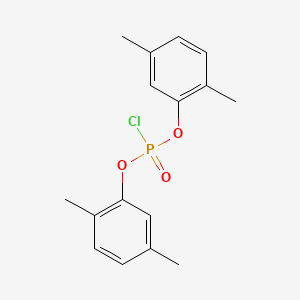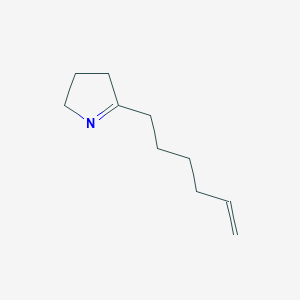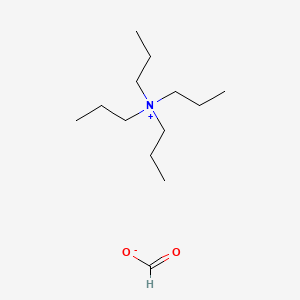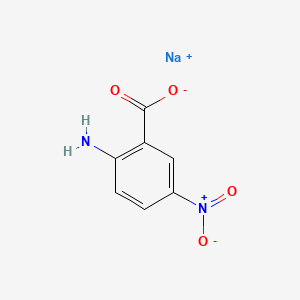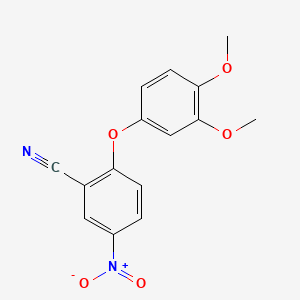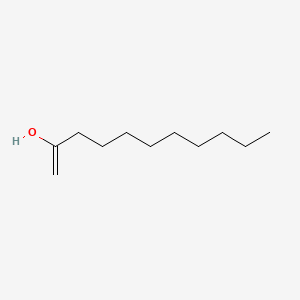
Undecen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecen-2-ol is an organic compound with the molecular formula C11H22O. It is a colorless liquid with a distinct odor. This compound is part of the aliphatic alcohol family and is characterized by the presence of a double bond at the second carbon position in the undecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecen-2-ol can be synthesized through various methods. One common synthetic route involves the reduction of undecenal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of 1-decene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-decene, forming undecenal, which is then hydrogenated to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Undecen-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form undecenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to undecane using strong reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: Undecenoic acid.
Reduction: Undecane.
Substitution: Various substituted undecenes depending on the nucleophile used.
Scientific Research Applications
Undecen-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a pheromone in certain insect species, aiding in behavioral studies.
Medicine: It is investigated for its potential antimicrobial properties.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of undecen-2-ol involves its interaction with cellular membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit certain enzymes involved in microbial metabolism, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Undecenal: An aldehyde with a similar structure but different functional group.
10-Undecen-1-ol: An alcohol with the double bond at a different position.
Undecanoic acid: A carboxylic acid derived from the oxidation of undecen-2-ol.
Uniqueness
This compound is unique due to its specific position of the double bond and hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
64391-39-5 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
undec-1-en-2-ol |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11(2)12/h12H,2-10H2,1H3 |
InChI Key |
NNKBIJIYZYHBGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




